1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE: is a chemically modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position, a fluorine atom at the 5-position, and a methyl group at the 2’-hydroxy position of uridine. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE typically involves the protection of the 5’-hydroxy group with a dimethoxytrityl group. This is achieved by reacting uridine with 4,4’-dimethoxytriphenylchloromethane in the presence of a base such as pyridine . The fluorine atom is introduced at the 5-position through a halogenation reaction, while the methyl group at the 2’-hydroxy position is added via methylation using methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in microchannel reactors to ensure efficient mixing and heat transfer . The use of automated synthesis equipment and high-purity reagents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 5’-hydroxy position after the removal of the dimethoxytrityl group.
Reduction: Reduction reactions can target the fluorine atom at the 5-position, potentially replacing it with a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: The major product is typically a hydroxylated derivative.
Reduction: The major product is the de-fluorinated nucleoside.
Substitution: The major products are nucleoside derivatives with different substituents at the 5-position.
Scientific Research Applications
Chemistry: In chemistry, 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is used in the synthesis of modified oligonucleotides. These oligonucleotides are essential for various applications, including gene synthesis, PCR, and sequencing .
Biology: In biological research, this compound is used to study the effects of nucleoside modifications on RNA and DNA stability and function. It is also employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing .
Medicine: In medicine, modified nucleosides like 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE are investigated for their potential as antiviral and anticancer agents. They are used in the design of nucleoside analogs that can inhibit viral replication or cancer cell proliferation .
Industry: Industrially, this compound is used in the large-scale synthesis of oligonucleotides for therapeutic and diagnostic applications. It is also utilized in the production of nucleic acid-based sensors and diagnostic tools .
Mechanism of Action
The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE involves its incorporation into oligonucleotides, where it can influence the stability and hybridization properties of the nucleic acid. The dimethoxytrityl group protects the 5’-hydroxy position during synthesis, preventing unwanted side reactions . The fluorine atom at the 5-position enhances the compound’s resistance to enzymatic degradation, while the methyl group at the 2’-hydroxy position increases its binding affinity to complementary nucleic acids .
Comparison with Similar Compounds
5’-O-(DIMETHOXYTRITYL)-2’-DEOXYTHYMIDINE: Similar in structure but lacks the fluorine atom and the 2’-methyl group.
5’-O-(DIMETHOXYTRITYL)-2’-O-METHYLADENOSINE: Contains a methyl group at the 2’-hydroxy position but has adenine as the base instead of uracil.
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-DEOXYCYTIDINE: Similar in having a fluorine atom at the 5-position but has cytosine as the base and lacks the 2’-methyl group.
Uniqueness: 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is unique due to the combination of the dimethoxytrityl protecting group, the fluorine atom at the 5-position, and the methyl group at the 2’-hydroxy position. This combination provides enhanced stability, resistance to enzymatic degradation, and improved binding affinity, making it particularly valuable in oligonucleotide synthesis and various scientific applications.
Properties
Molecular Formula |
C31H31FN2O8 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26-,27-,29-/m1/s1 |
InChI Key |
NDNAQFKTEDXFKH-LTGLEFCMSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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